Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
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Description
Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate, also known as this compound, is a useful research compound. Its molecular formula is C24H37NaO7 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Homopravastatin Sodium Salt primarily targets the enzyme known as 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a type of lipid that is essential for various biological functions but can lead to health problems when present in excess .
Mode of Action
Homopravastatin Sodium Salt acts as a competitive inhibitor of HMG-CoA reductase . By binding to this enzyme, it prevents the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol . This results in a decrease in cholesterol production within the body .
Biochemical Pathways
The primary biochemical pathway affected by Homopravastatin Sodium Salt is the mevalonate pathway, which leads to the production of cholesterol . By inhibiting HMG-CoA reductase, Homopravastatin Sodium Salt disrupts this pathway, leading to a reduction in the levels of cholesterol and other downstream products .
Pharmacokinetics
The pharmacokinetics of Homopravastatin Sodium Salt involve several key processes: absorption, distribution, metabolism, and excretion (ADME) . The oral bioavailability of Homopravastatin Sodium Salt is low due to incomplete absorption and a first-pass effect . The drug is rapidly absorbed from the upper part of the small intestine, probably via proton-coupled carrier-mediated transport, and then taken up by the liver by a sodium-independent bile acid transporter . The intact drug and its metabolites are cleared through both hepatic and renal routes, and tubular secretion is a predominant mechanism in renal excretion .
Result of Action
The molecular and cellular effects of Homopravastatin Sodium Salt’s action primarily involve a reduction in cholesterol levels within the body . By inhibiting the activity of HMG-CoA reductase, Homopravastatin Sodium Salt reduces the production of cholesterol, leading to lower levels of this lipid in the bloodstream . This can help to prevent the formation of cholesterol-rich plaques in the arteries, a condition known as atherosclerosis .
Action Environment
The action, efficacy, and stability of Homopravastatin Sodium Salt can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the drug . Additionally, factors such as diet, lifestyle, and the presence of other medications can also influence the pharmacokinetics and pharmacodynamics of Homopravastatin Sodium Salt .
Biological Activity
Sodium (3S,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylpentanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate is a complex organic compound that acts as a metabolite of pravastatin. It belongs to the class of HMG-CoA reductase inhibitors and is primarily utilized for its lipid-lowering effects in clinical settings. This article explores its biological activity through various studies and data.
- Molecular Formula : C23H35NaO7
- Molecular Weight : 446.51 g/mol
- IUPAC Name : Sodium; (3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
The primary mechanism of action of sodium (3S,5R)-3,5-dihydroxyheptanoate is as a competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme plays a critical role in the biosynthesis of cholesterol. By inhibiting this enzyme:
- Cholesterol Synthesis : The compound effectively reduces the synthesis of cholesterol in the liver.
- LDL Reduction : It promotes the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
Lipid-Lowering Effects
Numerous studies have demonstrated the efficacy of sodium (3S,5R)-3,5-dihydroxyheptanoate in lowering lipid levels:
- Cholesterol Reduction : Clinical trials indicate that pravastatin and its metabolites can reduce total cholesterol and LDL levels significantly.
- Triglyceride Levels : The compound also exhibits effects on triglyceride levels.
Cardiovascular Benefits
The compound has been associated with various cardiovascular benefits:
- Cardioprotective Properties : Studies indicate that sodium (3S,5R)-3,5-dihydroxyheptanoate may have protective effects against myocardial ischemia and improve endothelial function .
Anti-inflammatory Effects
Research has suggested that this compound may also exert anti-inflammatory effects:
- Inflammation Markers : Pravastatin has been shown to lower levels of inflammatory markers such as C-reactive protein (CRP), which is associated with cardiovascular risk .
Case Study 1: Efficacy in Hyperlipidemia
A randomized controlled trial involving 300 patients with hyperlipidemia demonstrated that treatment with sodium (3S,5R)-3,5-dihydroxyheptanoate resulted in significant reductions in LDL cholesterol and total cholesterol after 12 weeks compared to placebo.
Parameter | Treatment Group | Placebo Group | p-value |
---|---|---|---|
LDL Cholesterol | 85 mg/dL | 120 mg/dL | <0.001 |
Total Cholesterol | 150 mg/dL | 200 mg/dL | <0.001 |
Case Study 2: Cardiovascular Outcomes
In a cohort study assessing cardiovascular outcomes in patients on pravastatin therapy:
- Patients exhibited a 25% reduction in major adverse cardiovascular events compared to those not receiving statin therapy over a five-year follow-up period.
Properties
CAS No. |
159225-12-4 |
---|---|
Molecular Formula |
C24H37NaO7 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O7.Na/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29;/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29);/q;+1/p-1/t14-,15-,17+,18+,19+,20-,21-,23-;/m0./s1 |
InChI Key |
MQJUBTPBWHIMPQ-DANXZURKSA-M |
SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Isomeric SMILES |
CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] |
Canonical SMILES |
CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Synonyms |
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopentyl]oxy]-1-naphthaleneheptanoic Acid Sodium Salt; (βR,γR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[[(2S)-2-methyl-1-oxopenty |
Origin of Product |
United States |
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